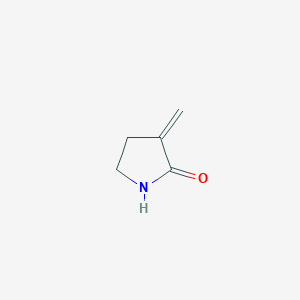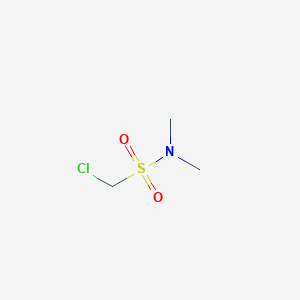
5-chloropyridine-2,3-dicarboxylic Acid
Vue d'ensemble
Description
5-Chloropyridine-2,3-dicarboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a chlorine atom at the 5 position on the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloropyridine-2,3-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of pyridine-N-oxides, which can yield high amounts of chlorinated pyridines. Another approach involves the direct chlorination of pyridine using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where pyridine is treated with chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane to facilitate the process and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, where the carboxylic acid groups can be reduced to alcohols or oxidized to form other derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine dicarboxylic acids or their anhydrides.
Reduction: Pyridine alcohols or aldehydes.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
5-Chloropyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-chloropyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and carboxylic acid groups allows for specific binding interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A chlorinated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another chlorinated pyridine with applications in organic synthesis.
4-Chloropyridine: Used in the production of various chemical intermediates.
Uniqueness
5-Chloropyridine-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and a chlorine atom, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .
Propriétés
IUPAC Name |
5-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZJSPYJMYUKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457232 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-66-1 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl (acetyloxy)[(diphenylmethylidene)amino]acetate](/img/structure/B1609920.png)





